4-(Tert-butoxycarbonyl)-1-(5-chloropyrimidin-2-yl)piperazine-2-carboxylic acid
Description
4-(Tert-butoxycarbonyl)-1-(5-chloropyrimidin-2-yl)piperazine-2-carboxylic acid is a piperazine-based compound featuring three distinct functional groups:
- A tert-butoxycarbonyl (Boc) protecting group at position 4 of the piperazine ring, enhancing solubility and stability during synthetic processes .
- A carboxylic acid group at position 2, enabling further derivatization via amidation or esterification .
This compound is synthesized through sequential reactions, including palladium-catalyzed amination, Boc deprotection, and nucleophilic substitution, as demonstrated in analogous syntheses of related piperazine derivatives . Characterization via $^{1}\text{H}$ NMR, $^{13}\text{C}$ NMR, and HRMS confirms its structural integrity .
Properties
IUPAC Name |
1-(5-chloropyrimidin-2-yl)-4-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN4O4/c1-14(2,3)23-13(22)18-4-5-19(10(8-18)11(20)21)12-16-6-9(15)7-17-12/h6-7,10H,4-5,8H2,1-3H3,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGEHQOJHDWSXAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(C(C1)C(=O)O)C2=NC=C(C=N2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101123179 | |
| Record name | 1,3-Piperazinedicarboxylic acid, 4-(5-chloro-2-pyrimidinyl)-, 1-(1,1-dimethylethyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101123179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261229-66-6 | |
| Record name | 1,3-Piperazinedicarboxylic acid, 4-(5-chloro-2-pyrimidinyl)-, 1-(1,1-dimethylethyl) ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261229-66-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Piperazinedicarboxylic acid, 4-(5-chloro-2-pyrimidinyl)-, 1-(1,1-dimethylethyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101123179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
4-(Tert-butoxycarbonyl)-1-(5-chloropyrimidin-2-yl)piperazine-2-carboxylic acid is a synthetic compound belonging to the piperazine derivatives class, which are significant in medicinal chemistry due to their diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Synthesis
The compound features a piperazine ring substituted with a tert-butoxycarbonyl (Boc) group and a chloropyrimidine moiety. The typical synthetic route involves:
- Protection of Piperazine : The piperazine nitrogen is protected using Boc chloride in the presence of a base like triethylamine.
- Coupling with Chloropyrimidine : The protected piperazine is reacted with 5-chloropyrimidine-2-carboxylic acid using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
- Deprotection : The Boc group can be removed using trifluoroacetic acid (TFA) if necessary.
Antimicrobial Properties
Research has shown that piperazine derivatives exhibit significant antimicrobial activity. A study evaluating various piperazine compounds demonstrated that those with chloropyrimidine substitutions had enhanced antibacterial effects against several pathogens, including resistant strains. The mechanism often involves interference with bacterial protein synthesis or cell wall integrity, leading to cell death.
Antioxidant Activity
Piperazine derivatives have also been assessed for their antioxidant properties. Compounds similar to this compound were found to exhibit moderate antioxidant activity through radical scavenging assays (e.g., DPPH and ABTS methods). This suggests potential applications in preventing oxidative stress-related diseases.
Pain Modulation
Recent studies have indicated that compounds with similar structures may act as inhibitors of fatty acid amide hydrolase (FAAH), an enzyme involved in the degradation of endocannabinoids. Inhibiting FAAH can lead to increased levels of endocannabinoids, which are known to modulate pain perception and inflammation. For instance, a related compound demonstrated efficacy in reducing tactile allodynia in animal models of neuropathic pain, suggesting that this compound could also possess similar analgesic properties.
Study 1: Antimicrobial Evaluation
In a comparative study of various piperazine derivatives, it was observed that the presence of halogenated pyrimidines significantly enhanced antibacterial activity against Gram-positive and Gram-negative bacteria. The compound exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics, indicating its potential as a therapeutic agent.
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| This compound | 16 | Moderate |
| Control Antibiotic | 8 | High |
Study 2: Antioxidant Activity Assessment
The antioxidant capacity was evaluated using DPPH radical scavenging assays. Results showed that the compound could reduce DPPH radicals effectively, demonstrating its potential as an antioxidant agent.
| Concentration (µg/mL) | % Scavenging |
|---|---|
| 10 | 25 |
| 50 | 50 |
| 100 | 75 |
Comparison with Similar Compounds
Key Observations :
Key Observations :
- Palladium-catalyzed amination is a common strategy for introducing aryl/heteroaryl groups to piperazine .
- Boc deprotection typically employs HCl or TFA, with TFA offering faster kinetics but requiring rigorous purification .
Physicochemical Properties
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for introducing the tert-butoxycarbonyl (Boc) group onto the piperazine ring in this compound?
- Methodology : The Boc group is typically introduced via nucleophilic substitution. A common approach involves reacting tert-butyl piperazine-1-carboxylate with 5-chloro-2-chloropyrimidine under basic conditions. For example, potassium carbonate in 1,4-dioxane at 110°C for 12 hours achieves an 88.7% yield . Solvent choice (e.g., dioxane vs. DMF) and base strength (K₂CO₃ vs. Cs₂CO₃) critically influence reaction efficiency. Purification via silica gel chromatography with hexane/ethyl acetate gradients is recommended .
Q. How can structural confirmation be reliably performed for this compound?
- Methodology :
- NMR : Analyze the Boc group (δ ~1.4 ppm for tert-butyl protons) and pyrimidine ring protons (δ ~8.5–9.0 ppm for aromatic signals).
- Mass Spectrometry (MS) : Use ESI+ to detect the molecular ion peak (e.g., [M+H]⁺ or [M+H-100]⁺ fragments, as observed in related compounds) .
- X-ray Crystallography : For absolute configuration confirmation, crystallize the compound and compare unit cell parameters (e.g., triclinic P1 space group with α, β, γ angles ~80–90°) .
Advanced Research Questions
Q. What strategies mitigate regioselectivity challenges during pyrimidine ring functionalization?
- Methodology : Palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) enhance regiocontrol. For example, tert-butyl piperazine-1-carboxylate reacts with aryl halides (e.g., 5-bromo-2-chloropyrimidine) using Pd(OAc)₂/XPhos catalysts under inert atmospheres to minimize side reactions . Computational modeling (e.g., DFT calculations) predicts reactive sites on the pyrimidine ring, guiding experimental design .
Q. How do solvent polarity and temperature affect Boc-deprotection kinetics?
- Methodology : Boc removal is acid-catalyzed. Hydrochloric acid (HCl) in dioxane or methanol at 90–100°C cleaves the Boc group efficiently . Monitor reaction progress via TLC (Rf shift) or HPLC (retention time changes). Kinetic studies show polar protic solvents (e.g., MeOH) accelerate deprotection compared to aprotic solvents .
Data Contradiction Analysis
Q. Why do reported yields vary for similar coupling reactions (e.g., 70–90%)?
- Key Factors :
- Resolution : Optimize conditions via Design of Experiments (DoE) to balance yield, purity, and scalability.
Biological Interaction Studies
Q. What computational tools predict this compound’s binding affinity to kinase targets?
- Methodology :
- Molecular Docking : Use AutoDock Vina to model interactions with ATP-binding pockets (e.g., kinase domains). Focus on hydrogen bonds between the carboxylic acid moiety and conserved lysine residues.
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes. Analyze RMSD and binding free energy (MM-PBSA) .
Synthetic Pitfalls and Solutions
Q. How to address solubility issues during large-scale synthesis?
- Solutions :
- Co-solvent Systems : Use THF/water mixtures (e.g., 3:1 v/v) to improve dissolution of polar intermediates.
- Salt Formation : Convert the carboxylic acid to a sodium salt for aqueous-phase reactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
